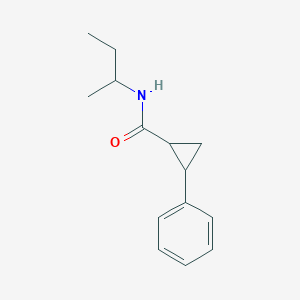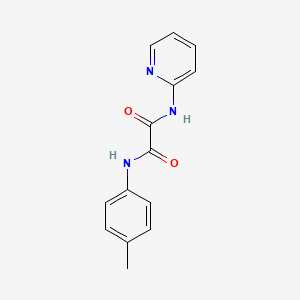![molecular formula C20H26N2OS B5101830 1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5101830.png)
1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine, commonly known as PET, is a synthetic compound that belongs to the class of piperazine derivatives. PET is a psychoactive drug that has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
The exact mechanism of action of PET is not fully understood. PET is believed to act as a serotonin and dopamine receptor agonist, as well as a reuptake inhibitor of these neurotransmitters. PET has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
PET has been shown to have anxiolytic and antidepressant effects in animal models. PET has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction. PET has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
PET has several advantages for lab experiments. PET is a relatively stable compound that can be easily synthesized in large quantities. PET has also been shown to have low toxicity in animal models. However, PET has several limitations for lab experiments. PET is a psychoactive drug that can affect the behavior of animals, which can complicate the interpretation of experimental results. PET is also a relatively new compound, and its long-term effects on the brain and body are not fully understood.
未来方向
PET has several potential future directions for scientific research. PET could be further studied for its potential therapeutic applications in various neurological and psychiatric disorders. PET could also be studied for its potential use in the treatment of drug addiction and withdrawal symptoms. PET could also be used as a tool for studying the role of serotonin, dopamine, and GABA-A receptors in the regulation of mood and behavior. Further research is needed to fully understand the mechanism of action and long-term effects of PET.
合成方法
PET can be synthesized by the reaction of 1-(2-phenylethyl)piperazine with 5-propyl-3-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields PET as a white crystalline powder with a melting point of 142-144°C.
科学研究应用
PET has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. PET has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. PET has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
属性
IUPAC Name |
[4-(2-phenylethyl)piperazin-1-yl]-(5-propylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-2-6-19-15-18(16-24-19)20(23)22-13-11-21(12-14-22)10-9-17-7-4-3-5-8-17/h3-5,7-8,15-16H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFWGFKSROPISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5101748.png)
![5-bromo-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5101761.png)

![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5101776.png)

![2-(2-furyl)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5101783.png)

![1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5101790.png)
![4-{5-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5101802.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5101810.png)

![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5101829.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5101848.png)
